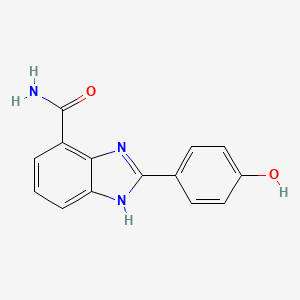

2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide

Descripción general

Descripción

NU1085 es un potente inhibidor de la poli(ADP-ribosa) polimerasa (PARP), una enzima involucrada en la reparación del ADN. Este compuesto se ha desarrollado para mejorar la citotoxicidad de la radiación ionizante y los fármacos anticancerígenos . Ha mostrado efectos biológicos significativos en combinación con temozolomida o topotecan en varias líneas celulares tumorales humanas, incluyendo cáncer de pulmón, colon, ovario y mama .

Métodos De Preparación

La síntesis de NU1085 implica la preparación de benzimidazol-4-carboxamidas e indoles láctimicos tricíclicos . La ruta sintética normalmente incluye los siguientes pasos:

Formación del Núcleo de Benzimidazol: El núcleo de benzimidazol se sintetiza mediante la condensación de o-fenilendiamina con ácidos carboxílicos o sus derivados.

Introducción de Sustituyentes: Se introducen varios sustituyentes en el núcleo de benzimidazol para mejorar su actividad biológica. Esto a menudo implica reacciones como la nitración, reducción y acilación.

Ensamblaje Final: El compuesto final se ensambla mediante reacciones de acoplamiento, a menudo utilizando reactivos como N,N'-diciclohexilcarbodiimida (DCC) y N-hidroxisuccinimida (NHS) para facilitar la formación de enlaces amida.

Análisis De Reacciones Químicas

NU1085 experimenta varios tipos de reacciones químicas:

Oxidación: El compuesto puede oxidarse en condiciones específicas, lo que lleva a la formación de varios derivados oxidados.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: NU1085 puede sufrir reacciones de sustitución, particularmente en el núcleo de benzimidazol, donde los sustituyentes pueden ser reemplazados por otros grupos funcionales.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para las reacciones de sustitución. Los productos principales formados dependen de las condiciones específicas de reacción y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Anticancer Applications

Anticancer Properties

Research has demonstrated that 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide exhibits potent anticancer properties. It has been shown to enhance the efficacy of established chemotherapeutic agents like temozolomide and topotecan against various cancer cell lines. Specifically, studies indicate that this compound can increase the cytotoxicity of these drugs, suggesting a synergistic effect that may improve treatment outcomes for patients with cancers such as leukemia, melanoma, and breast cancer .

Mechanism of Action

The compound's mechanism involves the inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair processes. By inhibiting PARP, this compound disrupts the repair of DNA damage in cancer cells, leading to increased cell death. This property positions it as a promising candidate for combination therapies aimed at enhancing the effectiveness of existing cancer treatments.

Antiviral Activity

Inhibition of Viral Replication

In addition to its anticancer properties, this compound has shown potential as an antiviral agent. Studies have reported its efficacy against various viruses, including hepatitis C virus (HCV) and enteroviruses. The compound's structural characteristics allow it to interfere with viral replication mechanisms, thereby reducing viral load in infected cells .

Research Findings

For instance, benzimidazole derivatives have been synthesized and evaluated for their antiviral activities, with some exhibiting low nanomolar effective concentrations against HCV. The addition of specific functional groups to the benzimidazole core has been linked to enhanced antiviral potency, highlighting the importance of structural modifications in developing effective antiviral agents .

Biochemical Tool Compound

Applications in Biochemical Research

this compound serves as a valuable tool compound in biochemical research. Its ability to inhibit PARP makes it useful for studying DNA repair mechanisms and cellular responses to DNA damage. Researchers utilize this compound to explore the interplay between DNA repair pathways and cancer progression.

Synthesis and Derivatives

The synthesis of derivatives based on this compound is an ongoing area of research. Various synthetic routes have been explored to develop analogs with potentially enhanced biological activities. These derivatives are tested for their pharmacological profiles, including their effects on different cancer cell lines and their ability to inhibit viral infections .

Summary Table: Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| This compound | Benzimidazole core with hydroxyphenyl group | Potent PARP inhibitor; enhances cytotoxicity of other drugs |

| 2-(2-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide | Similar core structure | Different hydroxy substitution position affects activity |

| Benzimidazole | Basic structure without additional groups | Lacks specific biological activity |

| 1H-benzimidazole-5-carboxylic acid | Carboxylic acid instead of carboxamide | Different functional group affects solubility |

Mecanismo De Acción

NU1085 ejerce sus efectos inhibiendo la poli(ADP-ribosa) polimerasa, una enzima que juega un papel crucial en la reparación de roturas de la cadena de ADN . Al inhibir esta enzima, NU1085 previene la reparación del daño del ADN, lo que lleva a un aumento de la citotoxicidad en las células cancerosas. Los objetivos moleculares de NU1085 incluyen el dominio catalítico de la poli(ADP-ribosa) polimerasa, donde se une e inhibe la actividad de la enzima .

Comparación Con Compuestos Similares

NU1085 se compara con otros inhibidores de la poli(ADP-ribosa) polimerasa como olaparib, rucaparib y niraparib . Si bien todos estos compuestos comparten un mecanismo de acción común, NU1085 es único en su estructura y potencia. Tiene una constante de inhibición (Ki) más baja en comparación con otros inhibidores, lo que lo hace más efectivo a concentraciones más bajas .

Compuestos Similares

Olaparib: Otro potente inhibidor de la poli(ADP-ribosa) polimerasa utilizado en la terapia del cáncer.

Rucaparib: Un inhibidor de la poli(ADP-ribosa) polimerasa con aplicaciones en el tratamiento del cáncer de ovario.

Niraparib: Utilizado en el tratamiento de ciertos tipos de cáncer de mama y ovario.

NU1085 destaca por su estructura química única y mayor potencia, lo que lo convierte en un compuesto valioso tanto en aplicaciones de investigación como terapéuticas .

Actividad Biológica

2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide, also known as a benzimidazole derivative, has garnered attention in the realm of medicinal chemistry due to its diverse biological activities. This compound is characterized by its structural features that contribute to its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial effects.

Key Features:

- Hydroxyl Group : The presence of the hydroxyl group at the para position enhances its interaction with biological targets.

- Carboxamide Group : This functional group is crucial for the compound's biological activity.

Anticancer Activity

Research indicates that benzimidazole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted that compounds with a similar structure demonstrated potent inhibition of cancer cell proliferation, particularly against breast cancer cell lines such as MDA-MB-231.

Case Study: Antiproliferative Effects

In a comparative study:

- Compound : this compound

- Cell Line : MDA-MB-231

- IC50 Value : 8 µg/mL (indicative of significant growth inhibition compared to standard treatments) .

Anti-inflammatory Activity

The compound has also shown promise as an anti-inflammatory agent. It was observed to inhibit key inflammatory mediators such as TNF-alpha and IL-1β in various in vitro assays.

The anti-inflammatory effects are attributed to the inhibition of the NF-kB signaling pathway, which is crucial in the regulation of immune response and inflammation .

Antimicrobial Activity

This compound exhibits antimicrobial properties against both bacterial and fungal strains. Its effectiveness was tested against:

- Bacteria : Staphylococcus aureus (including MRSA), with MIC values around 4 µg/mL.

- Fungi : Candida albicans, showing moderate activity with MIC values of 64 µg/mL .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using DPPH radical scavenging assays. Results indicated a significant ability to reduce oxidative stress markers, contributing to its therapeutic potential in oxidative stress-related diseases .

Research Findings and Data Summary

Propiedades

IUPAC Name |

2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c15-13(19)10-2-1-3-11-12(10)17-14(16-11)8-4-6-9(18)7-5-8/h1-7,18H,(H2,15,19)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOUGHMOSYJCJLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=N2)C3=CC=C(C=C3)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431617 | |

| Record name | 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188106-83-4 | |

| Record name | 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the mechanism of action of NU1085 and how does it impact tumor cells?

A1: NU1085 acts as a potent poly(ADP-ribose) polymerase (PARP) inhibitor. [, , ] PARP, particularly the PARP-1 isoform, plays a crucial role in repairing DNA single-strand breaks (SSBs). By inhibiting PARP, NU1085 hinders the DNA repair mechanism in tumor cells. [] This inhibition becomes particularly significant in cancer cells already deficient in other DNA repair pathways, leading to a concept called "synthetic lethality," where the combination of PARP inhibition and existing DNA repair deficiencies leads to cell death. []

Q2: How does the structure of NU1085 relate to its potency as a PARP inhibitor? What modifications have been explored?

A2: Research indicates that 2-aryl-1H-benzimidazole-4-carboxamides, particularly those with substituents on the 2-phenyl ring, demonstrate strong PARP inhibitory activity. [] NU1085, a prime example of this structure, exhibits a Ki of 6 nM for PARP inhibition. [, ] Studies exploring the crystal structure of similar inhibitors complexed with PARP have revealed key hydrogen bonding and hydrophobic interactions crucial for their activity. [] Modifications at the 4'-position of the phenyl ring with lipophilic groups have been shown to further enhance PARP inhibitory activity. []

Q3: How effective is NU1085 in potentiating the effects of existing chemotherapeutic agents?

A3: Studies have demonstrated that NU1085 effectively enhances the cytotoxicity of both temozolomide (TM) and topotecan (TP) against cancer cells in vitro. [] Specifically, against A2780 cells, NU1085 amplified the cytotoxicity of temozolomide and topotecan by 2.8-fold and 2.9-fold, respectively. [] These findings highlight its potential as a resistance-modifying agent when used in combination with existing chemotherapy regimens.

Q4: What are the current limitations in our understanding of NU1085?

A4: While in vitro studies provide promising results, a comprehensive understanding of NU1085's pharmacokinetics, pharmacodynamics, and potential long-term effects requires further in vivo and clinical investigations. [, ] Research exploring its potential toxicity, optimal dosage, drug delivery strategies, and resistance mechanisms is ongoing. Additionally, while structural modifications have been explored to enhance potency, further research is needed to fully elucidate the structure-activity relationship and optimize its efficacy and safety profile.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.